2-(Pyridin-2-ylmethyl)imidazole
Description
2-(Pyridin-2-ylmethyl)imidazole is a heterocyclic compound featuring an imidazole core linked to a pyridine ring via a methylene group. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities . The pyridinylmethyl substitution introduces additional steric and electronic effects, which can modulate solubility, bioavailability, and target specificity.
Properties
CAS No. |
203664-10-2 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-6H,7H2,(H,11,12) |
InChI Key |
SQEUYNQLUMQWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Pyridin-2-ylmethyl)imidazole with key analogs, focusing on structural variations, synthesis methods, and biological activities.
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Findings:
Core Structure Influence :
- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced aromaticity and planar geometry, improving DNA intercalation or enzyme binding. In contrast, simpler imidazole cores (e.g., 2-(Imidazol-2-yl)pyridine ) favor fluorescence due to extended conjugation.
- Substituent Effects :
- Sulfur Linkages : Thioether or sulfinyl groups (e.g., 2-[(Pyridin-2-ylmethyl)sulfanyl]-1H-benzimidazole ) enhance redox activity and antigiardial efficacy.
- Direct Pyridine Attachment : 2-(Imidazol-2-yl)pyridine lacks a methylene spacer, increasing rigidity and fluorescence quantum yield.
Synthetic Routes :
- SNAr is prevalent for introducing pyridinylmethyl groups (e.g., ).
- Thioether formation () requires milder conditions than sulfoxide synthesis, impacting scalability.
Biological Activities :
- Antigiardial Action : Sulfur-containing benzimidazoles () disrupt protozoal metabolism via thiol interaction.
- Kinase Inhibition : Pyridinylimidazoles with methylthio groups () selectively target c-Jun N-terminal kinase 3 over p38α MAP kinase.
- Fluorescence : Copper complexes of pyridinylmethyl-benzimidazoles () exhibit dopamine-sensitive emission, useful in biosensing.
Table 2: Pharmacological and Physicochemical Properties
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